molecular formula C13H23NO3 B6149224 tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1823844-59-2

tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6149224
CAS No.: 1823844-59-2
M. Wt: 241.3
InChI Key:
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Description

tert-Butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H23NO3 This compound features a tert-butyl ester group, a cyclopropyl ring, and a hydroxymethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable pyrrolidine derivative, followed by the introduction of the hydroxymethyl group. The final step involves esterification with tert-butyl chloroformate under basic conditions.

    Cyclopropylation: The pyrrolidine derivative is reacted with a cyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Hydroxymethylation: The cyclopropylated intermediate is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.

    Esterification: The final step involves reacting the hydroxymethylated intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 3-cyclopropyl-3-(carboxymethyl)pyrrolidine-1-carboxylate.

    Reduction: 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it useful in the study of biochemical pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the cyclopropyl and hydroxymethyl groups can impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropyl ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-cyclopropyl-3-(methoxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-cyclopropyl-3-(aminomethyl)pyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the cyclopropyl and hydroxymethyl groups. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1823844-59-2

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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